(5Z)-5-[(2-hydroxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
Compound “(5Z)-5-[(2-hydroxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a chemical entity with significant applications in various scientific fields. It is known for its role in maintaining the pluripotency of embryonic stem cells by inhibiting protein kinase D . This compound has garnered attention due to its potential in stem cell research and regenerative medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “(5Z)-5-[(2-hydroxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical synthesis in controlled environments. This includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “(5Z)-5-[(2-hydroxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reducing agents can convert it into reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Compound “(5Z)-5-[(2-hydroxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in maintaining the pluripotency of embryonic stem cells, making it valuable in stem cell research.
Medicine: Its potential in regenerative medicine and tissue engineering is being explored.
Industry: It is used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of compound “(5Z)-5-[(2-hydroxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” involves the inhibition of protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation . This pathway is crucial for maintaining the undifferentiated state of embryonic stem cells, thereby promoting their pluripotency.
Comparison with Similar Compounds
CID 755673: Another inhibitor of protein kinase D with similar applications in stem cell research.
CID 5565779: A structurally related compound with slight variations in its chemical structure.
Uniqueness: Compound “(5Z)-5-[(2-hydroxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is unique due to its specific ability to maintain the pluripotency of embryonic stem cells by inhibiting protein kinase D. This sets it apart from other similar compounds that may not have the same level of efficacy in stem cell research.
Properties
IUPAC Name |
(5Z)-5-[(2-hydroxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S2/c16-11-6-5-8-3-1-2-4-9(8)10(11)7-12-13(17)15-14(18)19-12/h1-7,16H,(H,15,17,18)/b12-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDWTZXDSQZIES-GHXNOFRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=S)S3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C\3/C(=O)NC(=S)S3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.